molecular formula C17H15N3O3S2 B2407070 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034389-87-0

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2407070
CAS RN: 2034389-87-0
M. Wt: 373.45
InChI Key: LVQGUCQAOLFIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Antitumor Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer and antitumor activities. Studies have highlighted the synthesis of novel sulfonamide compounds that exhibit significant in vitro anticancer activity against various human tumor cell lines, including liver (HEPG-2) and breast (MCF-7) cancer cells. Some of these derivatives were also assessed for their radiosensitizing properties, enhancing the cell-killing effect of gamma-radiation, indicating their potential in cancer therapy and radiotherapy enhancement (Ghorab et al., 2015).

Anti-Inflammatory and Antimicrobial Agents

Research has also been conducted on the synthesis of pyrazolyl benzenesulfonamide derivatives with anti-inflammatory and antimicrobial properties. Some of these compounds have shown to surpass the activity of indomethacin, a well-known anti-inflammatory drug, in both local and systemic bioassays. Additionally, the compounds displayed selective inhibitory activity towards the COX-2 enzyme, suggesting their potential as safer anti-inflammatory drugs with superior gastrointestinal safety profiles. Their antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus has been noted, along with minimal antifungal activity against Candida albicans, highlighting their diverse pharmacological potential (Bekhit et al., 2008).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrase I and II (CA I and II), which play crucial roles in physiological processes such as respiration and acid-base balance. Some compounds have demonstrated potent inhibitory effects on these enzymes, suggesting their utility in designing inhibitors for conditions related to enzyme dysregulation. The specificity and potency of these inhibitors towards CA isoforms can lead to the development of therapeutic agents with targeted action and reduced side effects (Gul et al., 2016).

properties

IUPAC Name

3-acetyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-12(21)13-4-2-5-14(10-13)25(22,23)20-11-15-17(19-8-7-18-15)16-6-3-9-24-16/h2-10,20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQGUCQAOLFIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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